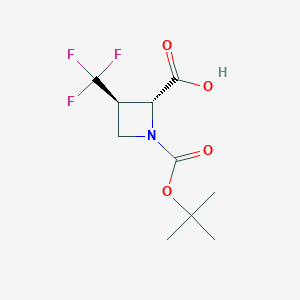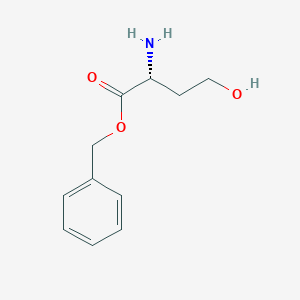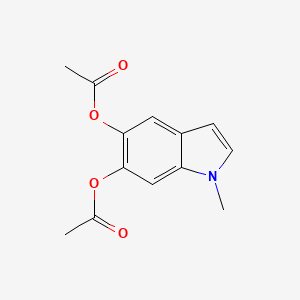
(5-Acetyloxy-1-methylindol-6-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-indole-5,6-diyl diacetate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1-Methyl-1H-indole-5,6-diyl diacetate typically involves the acetylation of 1-Methyl-1H-indole-5,6-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete acetylation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Methyl-1H-indole-5,6-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-1H-indole-5,6-diyl diacetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Methyl-1H-indole-5,6-diyl diacetate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects such as anti-inflammatory or anticancer activities .
Comparación Con Compuestos Similares
1-Methyl-1H-indole-5,6-diyl diacetate can be compared with other indole derivatives, such as:
1-Methyl-1H-indole-2,3-diyl diacetate: Similar in structure but with acetyl groups at different positions, leading to different reactivity and biological activities.
1-Methyl-1H-indole-5,7-diyl diacetate:
1-Methyl-1H-indole-3-acetic acid: A derivative with a carboxylic acid group, known for its role in plant growth regulation and potential therapeutic uses.
These comparisons highlight the uniqueness of 1-Methyl-1H-indole-5,6-diyl diacetate in terms of its specific structure and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C13H13NO4 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
(6-acetyloxy-1-methylindol-5-yl) acetate |
InChI |
InChI=1S/C13H13NO4/c1-8(15)17-12-6-10-4-5-14(3)11(10)7-13(12)18-9(2)16/h4-7H,1-3H3 |
Clave InChI |
QKLRJTVOBZFHTL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C2C(=C1)C=CN2C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


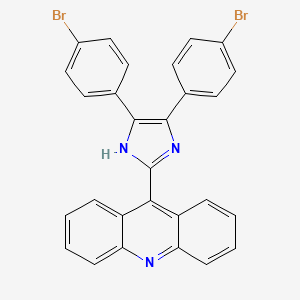
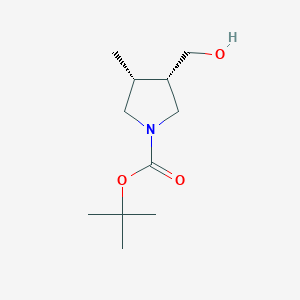

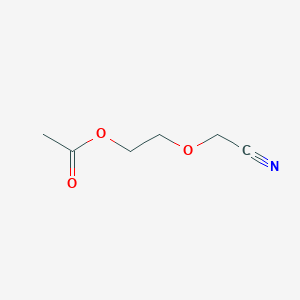
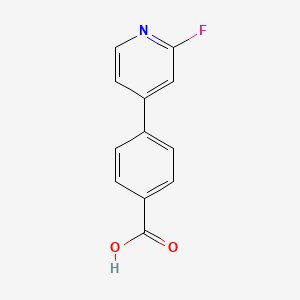

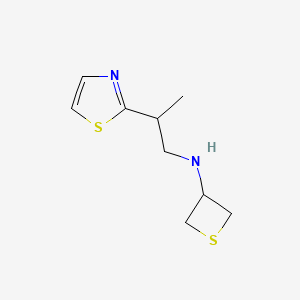
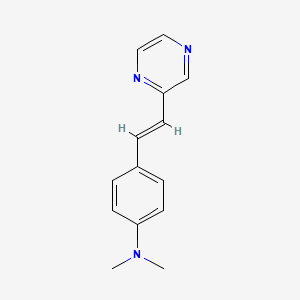
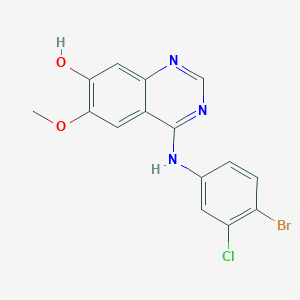

![8-Ethyl-2-(2-hydroxypyrrolidin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12934127.png)
![(1S,3S,5R,6S)-8-Methyl-3-((3-methylbutanoyl)oxy)-8-azabicyclo[3.2.1]octan-6-yl 4-aminobenzoate sulfate](/img/structure/B12934133.png)
